SBI-0640756

eIF4G1 eIF4F complex translation initiation

SBI-0640756 (SBI-756) is a first-in-class, selective eIF4G1 inhibitor that dismantles eIF4F complex assembly independently of mTOR signaling. Unlike eIF4E or eIF4A inhibitors, it uniquely disrupts cap-dependent translation via direct eIF4G1 binding, maintaining potency in BRAF inhibitor-resistant and BRAF-independent (NRAS/NF1-mutant) melanoma models at 0.75 µM. Validated for in vivo combination with BRAF inhibitors and anti-PD-1 immunotherapy, it reduces tumor incidence by 50% at 0.5 mg/kg. Essential for dissecting eIF4F subunit functions and studying castration-resistant prostate cancer. High-purity (≥98%) research tool.

Molecular Formula C23H14ClFN2O2
Molecular Weight 404.82
Cat. No. B1191688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBI-0640756
Molecular FormulaC23H14ClFN2O2
Molecular Weight404.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SBI-0640756: First-in-Class eIF4G1 Inhibitor for Disrupting eIF4F Translation Initiation Complex in Drug-Resistant Cancer Models


SBI-0640756 (also designated SBI-756) is a first-in-class small molecule inhibitor that selectively targets eukaryotic translation initiation factor 4 gamma 1 (eIF4G1), a critical scaffolding component of the eIF4F translation initiation complex [1]. The compound acts by binding to eIF4G1 and dissociating it from the cap-binding protein eIF4E, thereby disrupting eIF4F complex assembly and impairing cap-dependent mRNA translation . Unlike mTOR-pathway inhibitors that indirectly affect translation initiation, SBI-0640756 disrupts eIF4F complex assembly independently of mTOR signaling . The molecular formula is C₂₃H₁₄ClFN₂O₂ with a molecular weight of 404.82, CAS Registry Number 1821280-29-8, and the compound is supplied as a white to beige powder with ≥98% purity by HPLC .

Why SBI-0640756 Cannot Be Substituted by Other eIF4F-Targeting Compounds: Critical Differentiation in Mechanism and Therapeutic Window


eIF4F complex inhibitors are not functionally interchangeable due to fundamentally distinct molecular targets, divergent potency profiles, and contrasting therapeutic windows. SBI-0640756 targets eIF4G1 directly, whereas alternative agents such as 4EGI-1 bind to eIF4E (Kd = 25 μM), Briciclib targets eIF4E with GI₅₀ values in the nanomolar range, and Rocaglamide inhibits eIF4A RNA helicase activity [1]. These mechanistic differences translate into measurable divergence in cellular potency: SBI-0640756 disrupts eIF4F complex assembly in melanoma lysates at 0.75 μM, whereas 4EGI-1 exhibits substantially weaker cellular activity with IC₅₀ values of approximately 15-50 μM across cancer cell lines . More critically, SBI-0640756 uniquely maintains efficacy in BRAF inhibitor-resistant and BRAF-independent melanoma models—including NRAS-mutant and NF1-mutant tumors—while demonstrating low toxicity against nontransformed fibroblasts, a selectivity profile not uniformly established for all comparator compounds .

SBI-0640756 Comparative Evidence: Head-to-Head and Cross-Study Quantitative Differentiation Versus eIF4F Inhibitor Alternatives


Distinct Molecular Target: SBI-0640756 Binds eIF4G1 Whereas 4EGI-1 Binds eIF4E

SBI-0640756 binds directly to eIF4G1 and dissociates it from eIF4E, as demonstrated by m⁷GTP-agarose pull-down assays showing disruption of eIF4F complex assembly in UACC-903 melanoma cell lysates at 0.75 μM . In contrast, 4EGI-1 acts as a competitive eIF4E/eIF4G interaction inhibitor by binding to eIF4E with a Kd of 25 μM [1]. This fundamental difference in molecular target engagement distinguishes SBI-0640756 mechanistically from eIF4E-directed inhibitors and may confer distinct resistance profiles.

eIF4G1 eIF4F complex translation initiation target engagement

Superior Cellular Potency in Melanoma: SBI-0640756 Versus 4EGI-1 in Cancer Cell Proliferation Assays

SBI-0640756 exhibits substantially greater cellular potency against melanoma cell lines compared to 4EGI-1, a widely used eIF4E/eIF4G interaction inhibitor reference compound. SBI-0640756 inhibits eIF4G1-dependent mRNA translation with an IC₅₀ of 3.83 μM and eIF4G1-independent translation with an IC₅₀ of 4.59 μM in rabbit reticulocyte lysate reporter assays . In contrast, 4EGI-1 demonstrates IC₅₀ values ranging from approximately 15-50 μM across breast cancer (CRL-2351: 15.3 μM; SKBR-3/MCF-7: ~30 μM) and melanoma (CRL-2813: 11.6 μM) cell lines . This represents approximately 3- to 13-fold greater potency for SBI-0640756 in translation inhibition assays.

melanoma BRAF inhibitor resistance cell proliferation IC50 comparison

Head-to-Head Comparison in Prostate Cancer: SBI-0640756 Demonstrates Distinct Potency Profile Versus Briciclib and Rocaglamide

In a direct head-to-head comparison study evaluating eIF4F inhibitors across three prostate cancer cell lines (LNCaP, C4-2, 22Rv1), SBI-0640756 (eIF4G1 inhibitor) exhibited a distinct dose-response profile compared to Briciclib (eIF4E inhibitor) and Rocaglamide (eIF4A inhibitor) after 72-hour treatment [1]. While all three compounds target distinct components of the eIF4F complex, their differential effects on cell proliferation highlight the non-redundant nature of eIF4F subunit inhibition. The study provides schematic representation of the distinct therapeutic target structures of each compound on the eIF4F complex, confirming that SBI-0640756 engages eIF4G1 whereas Briciclib targets eIF4E and Rocaglamide targets eIF4A [1].

prostate cancer eIF4F inhibitors head-to-head comparison dose-response

In Vivo Efficacy Differentiation: SBI-0640756 Reduces Tumor Incidence by 50% in NRAS-Mutant Melanoma Genetic Model

SBI-0640756 demonstrates robust in vivo efficacy in an aggressive NRAS-driven melanoma model, reducing tumor incidence by 50% at a dose of 0.5 mg/kg (intraperitoneal administration) in the NrasQ⁶¹ᴷ/Ink4a⁻/⁻ genetic mouse model [1]. This genetic model recapitulates NRAS-mutant melanoma, a clinical subset that lacks BRAF mutations and is therefore intrinsically resistant to BRAF inhibitor therapy . In contrast, widely used reference compounds such as 4EGI-1 and 4E1RCat have limited published in vivo efficacy data in comparable genetic tumor models, making cross-study efficacy comparisons challenging .

in vivo efficacy NRAS-mutant melanoma tumor incidence reduction genetic mouse model

Selective Low Toxicity Profile: SBI-0640756 Exhibits Low Toxicity Against Nontransformed Fibroblasts

SBI-0640756 exhibits low toxicity against nontransformed fibroblasts while potently inhibiting the growth of BRAF-resistant and BRAF-independent melanoma cell lines . This selectivity profile is documented in the Sigma-Aldrich technical datasheet based on primary characterization studies [1]. In comparison, Briciclib (an eIF4E inhibitor) is reported to inhibit mantle cell leukemia, breast, gastric, and esophageal cancer cell lines with GI₅₀ values of 9.8-12.2 nM while showing no toxicity on normal endothelial cells [2]. However, direct comparative data quantifying the differential selectivity indices between SBI-0640756 and alternative eIF4F inhibitors in the same assay system are not available in the published literature.

selectivity therapeutic window nontransformed cells toxicity

Dual Signaling Pathway Suppression: SBI-0640756 Inhibits Both AKT and NF-κB Pathways

Beyond direct eIF4F complex disruption, SBI-0640756 suppresses both AKT and NF-κB signaling pathways [1]. Notably, small-molecule derivatives of SBI-0640756 were identified that only marginally affected these pathways while still inhibiting eIF4F complex formation and melanoma growth, demonstrating that the eIF4F-disrupting activity can be pharmacologically separated from the AKT/NF-κB suppressive effects . In comparison, Briciclib suppresses cyclin D1 accumulation in cancer cells but does not prominently affect AKT/NF-κB signaling [2]. Rocaglamide inhibits NF-κB activation in T cells but acts through HSF1 inhibition rather than direct pathway targeting [3].

AKT signaling NF-κB signaling pathway inhibition multifactorial activity

SBI-0640756 Optimal Research Applications: BRAF Inhibitor-Resistant Melanoma, NRAS-Mutant Tumors, and Prostate Cancer eIF4F Profiling


BRAF Inhibitor-Resistant and BRAF-Independent Melanoma Research

SBI-0640756 is ideally suited for studies of BRAF inhibitor-resistant melanoma and BRAF wild-type tumors harboring NRAS or NF1 mutations. The compound potently inhibits growth of BRAF-resistant and BRAF-independent melanoma cell lines in vitro and demonstrates in vivo efficacy in Nras/Ink4a genetic melanoma models, reducing tumor incidence by 50% at 0.5 mg/kg [1]. This application is supported by primary characterization data showing that SBI-0640756 disrupts eIF4F complex assembly independently of mTOR and inhibits the growth of NRAS, BRAF, and NF1-mutant melanomas .

eIF4F Complex Comparative Pharmacology and Mechanism-of-Action Studies

SBI-0640756 serves as a critical tool for dissecting the distinct contributions of eIF4F complex subunits to translation initiation and cancer cell proliferation. Direct head-to-head comparison studies in prostate cancer cell lines (LNCaP, C4-2, 22Rv1) have established that SBI-0640756 (eIF4G1 inhibitor), Briciclib (eIF4E inhibitor), and Rocaglamide (eIF4A inhibitor) produce distinct dose-response profiles, confirming that eIF4F subunit inhibition is non-redundant [1]. Researchers requiring a well-characterized eIF4G1-selective probe for eIF4F complex dissection should prioritize SBI-0640756.

Combination Therapy Preclinical Studies with BRAF Inhibitors

SBI-0640756 is validated for combination studies with BRAF inhibitors. Co-administration of SBI-0640756 (1 mg/kg, twice weekly, intraperitoneal) with a BRAF inhibitor potently suppresses growth of established tumors and prevents tumor regrowth in immunodeficient mice bearing A375 melanoma xenografts [1]. This combination approach is supported by primary literature demonstrating attenuated formation of BRAF inhibitor-resistant human tumors when SBI-0640756 is combined with BRAF inhibitors .

Prostate Cancer Translation Initiation and Immunotherapy Resistance Studies

Recent evidence demonstrates that SBI-0640756 attenuates HnRNP L-induced tumor progression and immunosuppressive activity in castration-resistant prostate cancer models [1]. The compound shows therapeutic synergy when combined with anti-PD-1 immunotherapy, significantly suppressing xenograft prostate cancer growth . This emerging application positions SBI-0640756 as a relevant tool for studies investigating translation initiation mechanisms in prostate cancer and the intersection of translation control with immune checkpoint blockade resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBI-0640756

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.